molecular formula C32H30ClN5OS B12704814 Thiourea, N-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-N'-(4-ethoxyphenyl)- CAS No. 103687-05-4

Thiourea, N-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-N'-(4-ethoxyphenyl)-

Cat. No.: B12704814
CAS No.: 103687-05-4
M. Wt: 568.1 g/mol
InChI Key: DPCFNVJQOUVWHV-UHFFFAOYSA-N
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Description

Thiourea, N-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-N’-(4-ethoxyphenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-N’-(4-ethoxyphenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the dibenzo(d,h)(1,3,6)triazonin core, followed by the introduction of the 2-chloro-13-phenyl group. The final steps involve the attachment of the propyl and ethoxyphenyl groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-N’-(4-ethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Thiourea, N-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-N’-(4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with diverse applications in chemistry and biology.

    N-Phenylthiourea: Known for its use in genetic research and as a reagent in organic synthesis.

    N,N’-Disubstituted Thioureas: A class of compounds with varying biological and chemical properties.

Uniqueness

Thiourea, N-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-N’-(4-ethoxyphenyl)- stands out due to its complex structure and potential for unique interactions with biological targets. Its specific substituents may confer distinct properties and applications compared to simpler thioureas.

Properties

CAS No.

103687-05-4

Molecular Formula

C32H30ClN5OS

Molecular Weight

568.1 g/mol

IUPAC Name

1-[3-(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)propyl]-3-(4-ethoxyphenyl)thiourea

InChI

InChI=1S/C32H30ClN5OS/c1-2-39-25-17-15-24(16-18-25)35-32(40)34-20-8-13-30-36-27-19-14-23(33)21-26(27)31(22-9-4-3-5-10-22)38-29-12-7-6-11-28(29)37-30/h3-7,9-12,14-19,21,38H,2,8,13,20H2,1H3,(H2,34,35,40)

InChI Key

DPCFNVJQOUVWHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCCC2=NC3=CC=CC=C3NC(=C4C=C(C=CC4=N2)Cl)C5=CC=CC=C5

Origin of Product

United States

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